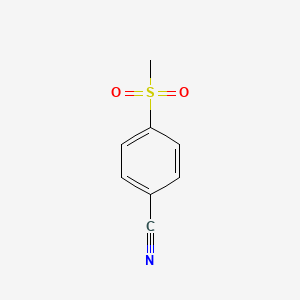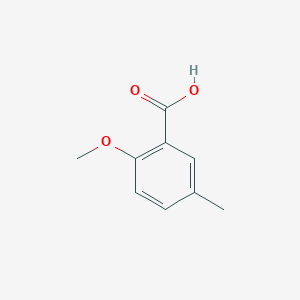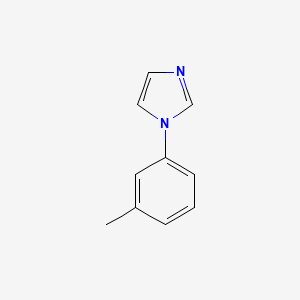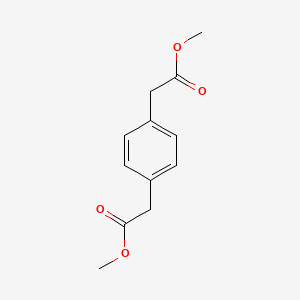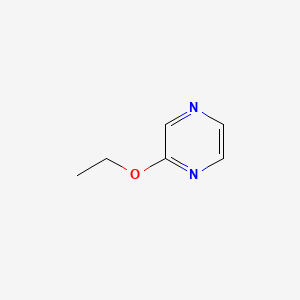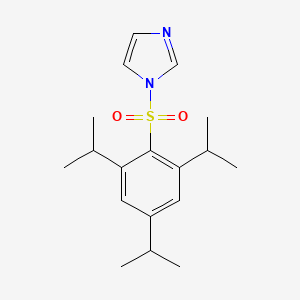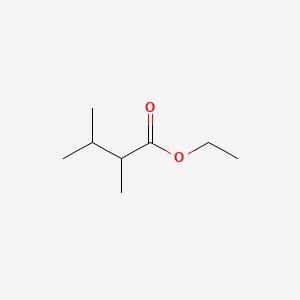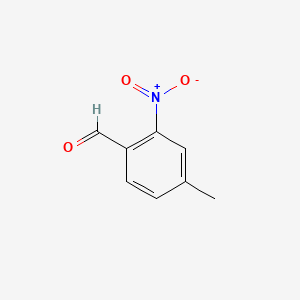
4-Methyl-2-nitrobenzaldehyde
Übersicht
Beschreibung
4-Methyl-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Potential Anti-trypanosomal Agents
- Research Context : Ruthenium(II) complexes with N4-methyl-4-nitrobenzaldehyde thiosemicarbazone have been synthesized and characterized. Their potential as anti-trypanosomal drugs was investigated.
- Key Findings : Electrochemical studies indicated the formation of a nitro anion radical, a proposed intermediate in the mechanism of action of nitro-containing anti-trypanosomal drugs. The natural fluorescence of these compounds provides a way to monitor their concentration in biological systems.
- Source : (Rodrigues et al., 2008)
2. Bioconversion of Aromatic Compounds
- Research Context : The fungal strain Pleurotus ostreatus MTCC-1801 has been used for the selective bioconversion of aromatic methyl groups to aldehyde groups.
- Key Findings : This study demonstrated the bioconversion of various toluenes to their corresponding benzaldehydes, including 4-nitrobenzaldehyde, showing the potential of laccases in organic synthesis.
- Source : (Chaurasia et al., 2014)
3. Actinometer for Photochemical Studies
- Research Context : 2-Nitrobenzaldehyde has been evaluated as a chemical actinometer for solution and ice photochemistry.
- Key Findings : The study found that the photochemical properties of 2-nitrobenzaldehyde in solution and water ice are comparable, with minimal temperature dependence. This makes it a robust choice for studying photochemical reactions in various environments.
- Source : (Galbavy et al., 2010)
4. Synthesis of Indole-4-carboxaldehyde
- Research Context : A new method for synthesizing indole-4-carboxaldehyde has been reported, involving 2-methyl-3-nitrobenzaldehyde.
- Key Findings : This method highlights the versatility of nitrobenzaldehydes in synthesizing complex organic compounds like indole derivatives.
- Source : (Zhong-jun, 2004)
5. Degradation of Nitroaromatic Compounds
- Research Context : The degradation of nitroaromatic compounds, including 4-nitrobenzaldehyde, by the fungus Phanerochaete chrysosporium was studied.
- Key Findings : This study highlighted the capability of the fungus to degrade complex nitroaromatic compounds, which has implications for environmental remediation and biotransformation processes.
- Source : (Teramoto et al., 2004)
Wirkmechanismus
Target of Action
4-Methyl-2-nitrobenzaldehyde is an organic compound that primarily targets the formation of alkenes and oximes . It is involved in the Wittig reaction, a common method for the preparation of alkenes . It can also react with hydroxylamine to form oximes .
Mode of Action
The primary mechanism of action involves the nucleophilic addition of a ylide to the electrophilic carbonyl group of this compound, forming a 4-membered ring intermediate. This intermediate then undergoes a bond rearrangement leading directly to the products: an alkene and a triphenylphosphine oxide . In the formation of oximes, the nitrogen acts as the nucleophile, reacting with the carbonyl group of the compound .
Biochemical Pathways
The compound is involved in the Wittig reaction pathway, which allows for the formation of alkenes . It also participates in the formation of oximes, a process that involves the reaction of aldehydes and ketones with hydroxylamine .
Result of Action
The result of the action of this compound is the formation of alkenes through the Wittig reaction and the formation of oximes when reacted with hydroxylamine . These reactions are essentially irreversible, leading to stable end products.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Wittig reaction is sensitive to the pH of the environment, and the formation of oximes is catalyzed by acid . The compound’s stability and efficacy can also be affected by temperature and the presence of other reactive substances.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Biochemische Analyse
Biochemical Properties
4-Methyl-2-nitrobenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are crucial in organic chemistry for the synthesis of various compounds. The compound’s nitro group is highly reactive, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes. The compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, its interaction with cellular proteins can alter gene expression, affecting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the modulation of various cellular processes, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These threshold effects are essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo reduction to form 4-methyl-2-aminobenzaldehyde, which can further participate in other biochemical reactions . These metabolic pathways are crucial for the compound’s biological activity and its role in cellular metabolism. The interaction with specific enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its biological activity. For example, the compound’s distribution in the cytoplasm or nucleus can affect its interaction with cellular proteins and enzymes, modulating its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus, for instance, can influence gene expression by interacting with transcription factors and other nuclear proteins. Similarly, its localization in the cytoplasm can affect metabolic pathways and enzyme activity, contributing to its overall biological effects.
Eigenschaften
IUPAC Name |
4-methyl-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYADQPZUDULNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343546 | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20357-22-6 | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
